D-Glucose-d1-3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

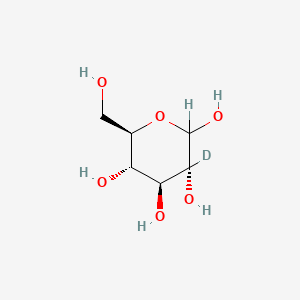

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,4S,5S,6R)-3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-CUCXIZKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@H]([C@@H]([C@H](OC1O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is D-Glucose-d1-3 and its chemical structure?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Glucose-d1-3, a stable isotope-labeled form of D-glucose. This document outlines its chemical properties, structure, and common applications, with a focus on its use in research and development.

Introduction to this compound

This compound is a form of D-glucose in which one hydrogen atom at the C3 position has been replaced by its stable isotope, deuterium.[1] This isotopic labeling makes it a valuable tool for researchers, particularly in metabolic studies and pharmacokinetic analyses, as it can be distinguished from its unlabeled counterpart by mass spectrometry and other analytical techniques.[2][3][4] Like D-glucose, it is a monosaccharide and an essential carbohydrate in biological systems.

Synonyms: Glucose-d1-3; D-(+)-Glucose-d1-3; Dextrose-d1-3; Deuterated Glucose; Labeled Glucose

Chemical Structure and Properties

The chemical structure of this compound is identical to that of D-glucose, with the exception of the deuterium atom at the C3 position.

Chemical Structure:

References

A Technical Guide to the Synthesis and Isotopic Purity of D-Glucose-d1-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and isotopic purity analysis of D-Glucose-d1-3, a valuable tracer for metabolic research. The targeted introduction of a deuterium atom at the C-3 position of D-glucose allows for the precise tracking of this molecule through various biochemical pathways, aiding in the elucidation of metabolic fluxes and mechanisms of drug action. This document details the synthetic route from D-glucose, including experimental protocols, and outlines the analytical methods for determining the isotopic enrichment of the final product.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the protection of the hydroxyl groups of D-glucose, followed by oxidation at the C-3 position, stereoselective reduction with a deuterium source, and finally, deprotection to yield the desired labeled molecule.

Synthetic Pathway

The overall synthetic pathway can be summarized in the following three key steps:

-

Protection of D-Glucose: D-glucose is first converted to a protected form, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, to ensure regioselective modification at the C-3 position.

-

Oxidation to a 3-Keto Intermediate: The hydroxyl group at the C-3 position of the protected glucose is oxidized to a ketone, forming 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose.

-

Stereoselective Reduction and Deprotection: The 3-keto intermediate is then stereoselectively reduced using sodium borodeuteride (NaBD₄) to introduce a deuterium atom at the C-3 position. Subsequent removal of the isopropylidene protecting groups yields this compound.

Experimental Protocols

This procedure is based on the established method of protecting glucose with acetone.

-

Reagents: D-glucose, anhydrous acetone, zinc chloride (fused), anhydrous sodium sulfate.

-

Procedure:

-

Suspend D-glucose in anhydrous acetone.

-

Add fused zinc chloride as a catalyst.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with an appropriate base (e.g., sodium carbonate).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting syrup by chromatography to yield 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

-

The oxidation of the C-3 hydroxyl group can be achieved using various methods, such as Swern oxidation or with a DMSO/acetic anhydride system. The following protocol describes a one-pot oxidation/reduction strategy.[1]

-

Reagents: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, dimethyl sulfoxide (DMSO), acetic anhydride.

-

Procedure:

-

Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a mixture of DMSO and acetic anhydride.

-

Stir the reaction mixture at room temperature for an extended period (e.g., 24-48 hours) until the oxidation is complete.

-

The resulting solution containing the 3-keto intermediate can be used directly in the next step without isolation.[1]

-

This step introduces the deuterium label and removes the protecting groups to yield the final product.

-

Reagents: Sodium borodeuteride (NaBD₄), methanol, hydrochloric acid (or a strong acid resin like Amberlite IR-120).

-

Procedure:

-

To the solution containing the 3-keto intermediate from the previous step, add methanol as a solvent.

-

Cool the mixture in an ice bath and add sodium borodeuteride (NaBD₄) portion-wise.

-

Stir the reaction at room temperature until the reduction is complete.

-

Quench the reaction by adding a saturated solution of ammonium chloride.

-

Extract the deuterated protected glucose with an organic solvent (e.g., chloroform).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

For deprotection, dissolve the resulting syrup in an acidic solution (e.g., aqueous trifluoroacetic acid or methanol with an acid resin).

-

Stir the mixture until the removal of the isopropylidene groups is complete.

-

Neutralize the solution and purify the final product, this compound, by chromatography.

-

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Actual yields may vary depending on the specific reaction conditions and purification techniques employed.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Protection | D-Glucose | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 40-60 |

| 2 | Oxidation | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose | 60-70 |

| 3 | Reduction & Deprotection | 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose | This compound | 80-90 (for reduction) |

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is crucial for its application as a metabolic tracer. The primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Experimental Workflow for Isotopic Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for determining isotopic enrichment. Prior to analysis, glucose must be derivatized to increase its volatility.

-

Oximation: Dissolve the dry this compound sample in a solution of hydroxylamine hydrochloride in pyridine and heat at 90°C for 30 minutes.

-

Acetylation: Add acetic anhydride to the cooled mixture and heat at 90°C for 1 hour.

-

Extraction: After cooling, add water and extract the derivative with an organic solvent (e.g., dichloromethane).

-

Analysis: Inject the organic layer into the GC-MS system.

The mass spectrum of the derivatized this compound will show a molecular ion peak (or fragment ions) shifted by +1 mass unit compared to the unlabeled standard. The isotopic purity is calculated by comparing the peak intensities of the labeled (M+1) and unlabeled (M) ions, after correcting for the natural abundance of isotopes.

| Analytical Technique | Parameter | Expected Observation for this compound |

| GC-MS | Mass Shift | Predominant M+1 peak for the molecular ion and fragments containing C-3. |

| Isotopic Enrichment | Calculated from the ratio of M+1 to M peak intensities. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the position of the deuterium label, as well as quantify the isotopic enrichment.

-

Dissolve a known amount of this compound in deuterium oxide (D₂O).

-

Acquire ¹H, ¹³C, and ²H NMR spectra.

-

¹H NMR: The signal corresponding to the proton at the C-3 position will be significantly reduced or absent compared to the spectrum of unlabeled D-glucose.

-

¹³C NMR: The signal for the C-3 carbon will appear as a triplet due to coupling with the deuterium atom (spin I=1). A slight upfield shift (isotope shift) of the C-3 signal is also expected.

-

²H NMR: A single resonance corresponding to the deuterium at the C-3 position will be observed, confirming the location of the label.

| Analytical Technique | Nucleus | Expected Observation for this compound |

| NMR | ¹H | Attenuation or absence of the H-3 signal. |

| ¹³C | Triplet for the C-3 signal and an isotopic upfield shift. | |

| ²H | A single peak corresponding to the deuterium at C-3. |

Conclusion

The synthesis of this compound via the oxidation and subsequent stereoselective deuterated reduction of a protected glucose derivative is a reliable method for producing this valuable isotopic tracer. Rigorous analysis by GC-MS and NMR spectroscopy is essential to confirm the isotopic purity and the precise location of the deuterium label. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of metabolic research and drug development to synthesize and characterize this compound for their specific applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of D-Glucose-d1-3

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a deuterated form of D-glucose. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for metabolic tracing, quantitative analysis, and mechanistic studies.

Introduction

This compound is a stable isotope-labeled version of D-glucose, a fundamental monosaccharide in biology. In this specific isotopologue, a hydrogen atom at the C-3 position is replaced by deuterium. This labeling makes it a valuable tool in metabolic research, particularly in studies involving glycolysis, the pentose phosphate pathway, and glucuronidation. Its primary applications include its use as a tracer in metabolic flux analysis and as an internal standard for quantitative assays by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The kinetic isotope effect resulting from deuterium substitution can also provide insights into enzyme reaction mechanisms.

Physical and Chemical Properties

The physical and chemical properties of this compound are largely similar to those of unlabeled D-glucose, with minor differences arising from the increased mass of the deuterium atom.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁DO₆ | [1] |

| Molecular Weight | 181.16 g/mol | [1] |

| CAS Number | 106032-60-4 | [1] |

| Synonyms | Glucose-d1-3; D-(+)-Glucose-d1-3; Dextrose-d1-3 | [1] |

| Appearance | White to off-white solid | Inferred from D-Glucose |

| Melting Point | ~146 °C (for α-anomer of D-glucose) | General D-Glucose data |

| Solubility | Soluble in water (≥ 100 mg/mL) | [1] |

| Storage Conditions | Store at -20°C for short-term, -80°C for long-term |

Experimental Protocols

Detailed methodologies for experiments involving this compound are crucial for obtaining reliable and reproducible data. Below are representative protocols for its synthesis and analysis.

Synthesis of this compound (General Approach)

Hypothetical Synthetic Pathway:

-

Preparation of a Precursor: Start with a suitable glucose derivative that allows for selective oxidation at the C-3 position, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

-

Oxidation: Oxidize the hydroxyl group at the C-3 position to a ketone, yielding 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose.

-

Deuteride Reduction: Reduce the ketone with a deuterium-donating reducing agent, such as sodium borodeuteride (NaBD₄), to introduce the deuterium atom at the C-3 position.

-

Deprotection: Remove the isopropylidene protecting groups under acidic conditions to yield this compound.

-

Purification: Purify the final product using chromatographic techniques, such as column chromatography on silica gel or high-performance liquid chromatography (HPLC).

Quantitative Analysis by Mass Spectrometry (LC-MS/MS)

This compound is frequently used as an internal standard for the quantification of glucose in biological samples.

Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma or cell lysate, add 400 µL of ice-cold acetonitrile containing a known concentration of this compound.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of water/acetonitrile) for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar metabolites like glucose.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of ammonium hydroxide or formate.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is common for glucose analysis.

-

MS Detection: Use multiple reaction monitoring (MRM) to detect the transitions for both unlabeled glucose and this compound.

Structural and Purity Analysis by NMR Spectroscopy

NMR spectroscopy is used to confirm the position of the deuterium label and to assess the purity of this compound.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

NMR Acquisition:

-

¹H NMR: The proton spectrum will show the absence of the signal corresponding to the proton at the C-3 position. The coupling patterns of adjacent protons (H-2 and H-4) will also be simplified due to the absence of coupling to H-3.

-

²H NMR: The deuterium spectrum will show a signal at the chemical shift corresponding to the C-3 position, confirming the location of the label.

-

¹³C NMR: The carbon spectrum will show the signal for C-3 as a triplet (due to coupling with deuterium, which has a spin of 1) and at a slightly upfield chemical shift compared to unlabeled glucose.

Signaling Pathways and Logical Relationships

D-glucose is a central molecule in cellular metabolism and signaling. The uptake of glucose into cells is tightly regulated, most notably by the insulin signaling pathway.

Insulin Signaling Pathway for Glucose Uptake

Insulin binding to its receptor on muscle and fat cells initiates a signaling cascade that leads to the translocation of the glucose transporter GLUT4 to the cell membrane, facilitating glucose uptake.

Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.

Experimental Workflow for Isotopic Labeling in Mass Spectrometry

The general workflow for using this compound as an internal standard in a quantitative mass spectrometry experiment involves several key steps from sample preparation to data analysis.

Caption: General workflow for quantitative analysis using an isotopic internal standard.

References

Navigating Glycolysis: A Technical Guide to the Applications of Deuterated Glucose in Metabolic Research

A note on D-Glucose-d1-3: Comprehensive research did not yield specific applications or detailed experimental protocols for the this compound isotopomer in glycolysis research. The following guide will, therefore, focus on the broader and well-established applications of deuterated glucose isotopes in studying glycolysis, providing researchers, scientists, and drug development professionals with a foundational understanding of their use in metabolic tracing.

Introduction: Unraveling Glycolysis with Isotope Tracers

Glycolysis, a fundamental metabolic pathway, is central to cellular energy production and biosynthetic precursor supply. Dysregulation of glycolysis is a hallmark of numerous diseases, including cancer and metabolic disorders. Stable isotope tracers, particularly deuterated forms of glucose, have become indispensable tools for dissecting the intricate steps of this pathway.[1] By replacing hydrogen atoms with their heavier isotope, deuterium (D), researchers can track the metabolic fate of glucose through glycolysis and connected pathways, providing quantitative insights into metabolic fluxes and enzyme activities.[2] These labeled molecules are non-radioactive and can be traced using powerful analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

Core Applications of Deuterated Glucose in Glycolysis Research

Deuterated glucose analogs serve as powerful probes to investigate various aspects of glucose metabolism. Their primary applications include:

-

Metabolic Flux Analysis: Quantifying the rate at which metabolites are processed through the glycolytic pathway.

-

Pathway Elucidation: Tracing the flow of carbon atoms from glucose to downstream metabolites, confirming pathway connections and identifying alternative metabolic routes.

-

Enzyme Activity Assays: Probing the in-vivo activity of specific glycolytic enzymes by monitoring the transformation of deuterated substrates.

-

Drug Discovery and Development: Evaluating the effect of therapeutic agents on glycolytic activity and identifying potential drug targets.[2]

Analytical Techniques for Tracing Deuterated Glucose

The two primary analytical methods for detecting and quantifying deuterated metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio. The incorporation of deuterium increases the mass of a metabolite, allowing for the differentiation between labeled and unlabeled species. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to analyze the isotopic enrichment of glycolytic intermediates.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy exploits the magnetic properties of atomic nuclei. Deuterium has a different magnetic moment than hydrogen, leading to distinct signals in an NMR spectrum. This allows for the determination of the specific positions of deuterium atoms within a molecule, providing detailed information about metabolic transformations.

Commonly Used Isotopically Labeled Glucose in Metabolic Research

While specific data for this compound is limited, a variety of other labeled glucose molecules are routinely used in glycolysis research. The choice of isotopomer is critical for a successful metabolic flux analysis experiment.

| Labeled Glucose Isotopomer | Primary Application in Glycolysis Research | Analytical Technique(s) |

| [6,6-d2]D-Glucose | Tracing the fate of the C6 carbon of glucose through glycolysis and the pentose phosphate pathway (PPP). | MS, NMR |

| [1-13C]D-Glucose | Quantifying the flux through the oxidative arm of the PPP. The C1 carbon is lost as 13CO2 in this pathway. | MS |

| [U-13C6]D-Glucose | General labeling of central carbon metabolism. It uniformly labels all carbons, allowing for the tracing of the complete glucose backbone into various metabolic pathways, including glycolysis and the TCA cycle. | MS, NMR |

| 2-Deoxy-D-glucose (2-DG) | An inhibitor of glycolysis. It is taken up by cells and phosphorylated by hexokinase, but cannot be further metabolized, leading to the accumulation of 2-DG-6-phosphate and inhibition of glycolysis. | MS |

Experimental Protocols

General Protocol for a Stable Isotope Tracing Experiment in Cell Culture

This protocol provides a general framework for a metabolic labeling experiment using deuterated glucose. Specific parameters such as cell type, tracer concentration, and labeling time should be optimized for each experiment.

1. Cell Culture and Media Preparation:

- Culture cells to the desired confluency in standard growth medium.

- Prepare labeling medium by supplementing glucose-free medium with the desired concentration of deuterated glucose (e.g., [6,6-d2]D-Glucose) and other necessary nutrients.

2. Isotope Labeling:

- Remove the standard growth medium from the cells.

- Wash the cells once with phosphate-buffered saline (PBS) to remove residual unlabeled glucose.

- Add the pre-warmed labeling medium to the cells.

- Incubate the cells for a specific period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled glucose.

3. Metabolite Extraction:

- Aspirate the labeling medium.

- Quench metabolism rapidly by adding a cold extraction solvent (e.g., 80% methanol) to the cells.

- Scrape the cells and collect the cell lysate.

- Centrifuge the lysate to pellet cellular debris.

- Collect the supernatant containing the extracted metabolites.

4. Sample Analysis:

- Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

- Derivatize the samples if necessary for GC-MS analysis.

- Analyze the samples using LC-MS or GC-MS to determine the mass isotopologue distribution of glycolytic intermediates.

5. Data Analysis:

- Correct the raw data for the natural abundance of isotopes.

- Calculate the fractional enrichment of each metabolite to determine the extent of label incorporation.

- Use metabolic flux analysis software to model and quantify the fluxes through glycolysis and related pathways.

Visualizing Glycolysis and Experimental Workflows

Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental designs.

Caption: The core reactions of the glycolytic pathway.

Caption: A generalized workflow for a stable isotope tracing experiment.

References

- 1. Protocol to quantitatively assess glycolysis and related carbon metabolic fluxes using stable isotope tracing in Crabtree-positive yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

Metabolic Fate of D-Glucose-d1-3 in Cellular Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of D-glucose deuterated at the C1 and C3 positions, often denoted in shorthand as D-Glucose-d1-3. Given the ambiguity of this nomenclature, this document will address the distinct metabolic pathways of D-glucose-1-d and D-glucose-3-d. Understanding the differential trafficking of these isotopes through central carbon metabolism is crucial for designing and interpreting stable isotope tracing studies in various research and drug development contexts.

Introduction to Deuterated Glucose Tracing

Stable isotope tracing using deuterated glucose is a powerful technique to quantitatively track the flux of metabolites through key biochemical pathways. Unlike radioactive isotopes, stable isotopes like deuterium (²H) are non-radioactive and safe for a wide range of applications, including studies in human subjects. By replacing hydrogen with deuterium at specific positions on the glucose molecule, researchers can follow the fate of these labels as they are processed through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The primary analytical methods for detecting and quantifying deuterium-labeled metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Fate of D-Glucose-1-d and D-Glucose-3-d

The position of the deuterium label on the glucose molecule determines which metabolic pathways can be effectively probed. The fates of deuterium from D-glucose-1-d and D-glucose-3-d diverge at key enzymatic steps, providing a method to distinguish between major metabolic routes.

D-Glucose-1-d

The deuterium atom at the C1 position of glucose is primarily lost during the oxidative phase of the pentose phosphate pathway (PPP) . Specifically, the enzyme glucose-6-phosphate dehydrogenase (G6PD) oxidizes glucose-6-phosphate to 6-phosphoglucono-δ-lactone, leading to the release of the C1 carbon as CO2 and the transfer of the hydride (or deuteride) to NADP+ to form NADPH. Consequently, a significant portion of the deuterium from D-glucose-1-d will be found in the NADPH pool and subsequently transferred to other molecules in reductive biosynthesis or lost to water.

In glycolysis , the deuterium at C1 is retained through the initial steps. However, there can be some loss due to the activity of phosphomannose isomerase, which can cause an exchange of the hydrogen/deuterium at the C1 position. If the deuterium is retained through glycolysis, it will be located on the C3 of pyruvate and subsequently lactate.

D-Glucose-3-d

The deuterium at the C3 position of glucose is largely retained during the initial steps of glycolysis . It will be present on the C1 of glyceraldehyde-3-phosphate (GAP) following the aldolase reaction. This deuterium is then transferred to NAD+ to form NADH during the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction. Therefore, the deuterium from D-glucose-3-d will primarily trace the activity of glycolysis and be found in the NADH pool, which can then be used in various cellular reactions, including the reduction of pyruvate to lactate by lactate dehydrogenase (LDH).

In the pentose phosphate pathway , the deuterium at C3 is retained on the pentose phosphates generated in the non-oxidative phase.

The following diagram illustrates the differential fates of deuterium from D-glucose-1-d and D-glucose-3-d.

Quantitative Data Presentation

The following tables summarize the expected distribution of the deuterium label from D-glucose-1-d and D-glucose-3-d into key downstream metabolites. The values are illustrative and can vary depending on the cell type, metabolic state, and experimental conditions.

Table 1: Expected Deuterium Enrichment in Key Metabolites from D-Glucose-1-d

| Metabolite | Pathway | Expected Deuterium Retention/Enrichment | Notes |

| NADPH | Pentose Phosphate Pathway | High | Primary acceptor of deuterium from C1 of glucose during the G6PD reaction. |

| Lactate (C3) | Glycolysis | Moderate to Low | Deuterium is retained if it bypasses the PPP and phosphomannose isomerase activity. |

| Pyruvate (C3) | Glycolysis | Moderate to Low | Precursor to lactate; similar retention pattern. |

| Ribose-5-Phosphate | Pentose Phosphate Pathway | Low | The C1 carbon and its attached deuterium are lost as CO2 in the oxidative PPP. |

| TCA Cycle Intermediates | TCA Cycle | Low | Deuterium would primarily enter the TCA cycle via pyruvate if retained through glycolysis. |

Table 2: Expected Deuterium Enrichment in Key Metabolites from D-Glucose-3-d

| Metabolite | Pathway | Expected Deuterium Retention/Enrichment | Notes |

| NADH | Glycolysis | High | Primary acceptor of deuterium from C3 of glucose during the GAPDH reaction. |

| Lactate | Glycolysis | High | Deuterium is transferred from NADH to pyruvate by LDH. |

| Pyruvate | Glycolysis | Low | The deuterium is transferred to NADH before the formation of pyruvate. |

| Ribose-5-Phosphate | Pentose Phosphate Pathway | High | Deuterium at C3 is retained in the pentose phosphates. |

| TCA Cycle Intermediates | TCA Cycle | Moderate | Deuterium can be incorporated from labeled NADH through various anaplerotic and cataplerotic reactions. |

Experimental Protocols

Accurate tracing of deuterated glucose requires meticulous experimental design and execution. Below are detailed methodologies for key experiments.

In Vitro Cell Culture Labeling Protocol

This protocol outlines a general procedure for labeling cultured cells with deuterated glucose.[1]

-

Media Preparation: Prepare a glucose-free culture medium supplemented with the desired concentration of D-glucose-1-d or D-glucose-3-d (e.g., 10 mM). It is crucial to use dialyzed fetal bovine serum to minimize interference from unlabeled glucose.[1]

-

Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).[1]

-

Tracer Incubation: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed deuterated glucose-containing medium. Incubate for a specific period (e.g., 1-24 hours) depending on the metabolic pathways of interest.

-

Metabolite Extraction:

-

Aspirate the labeling medium and place the culture dish on dry ice to rapidly quench metabolism.

-

Add 1 mL of ice-cold 80% methanol to the dish.

-

Scrape the cells and collect the cell suspension in a microcentrifuge tube.

-

Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Sample Preparation for GC-MS Analysis

For GC-MS analysis, polar metabolites must be derivatized to increase their volatility.

-

Drying: Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

-

Derivatization: A common two-step derivatization method is as follows:

-

Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 37°C for 90 minutes to protect aldehyde and keto groups.

-

Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 37°C for 30 minutes to replace active hydrogens with trimethylsilyl (TMS) groups.[2]

-

-

Analysis: The derivatized sample is then ready for injection into the GC-MS system.

Sample Preparation for NMR Analysis

NMR sample preparation is generally simpler than for GC-MS.

-

Drying: Lyophilize the aqueous metabolite extract to a powder.

-

Resuspension: Re-dissolve the dried metabolites in a known volume of deuterium oxide (D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).

-

pH Adjustment: Adjust the pH of the sample to a desired value (e.g., 7.0) using dilute NaOD or DCl in D₂O.

-

Transfer: Transfer the sample to an NMR tube for analysis.

Data Analysis and Interpretation

Mass Spectrometry

GC-MS data provides information on the mass isotopomer distribution (MID) of metabolites. The MID is the relative abundance of a metabolite with different numbers of heavy isotopes. By correcting for the natural abundance of isotopes, the fractional enrichment of the deuterium label in each metabolite can be calculated. This data can then be used in metabolic flux analysis (MFA) to quantify the rates of metabolic pathways.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the position of the deuterium label within a molecule. 1D ¹H and ²H NMR, as well as 2D correlation spectroscopy (e.g., HSQC), can be used to identify and quantify deuterated metabolites. The signal intensity in NMR is directly proportional to the concentration of the nucleus being observed, making it inherently quantitative.

Conclusion

The use of D-glucose deuterated at specific positions, such as C1 and C3, provides a powerful tool for dissecting the complexities of cellular metabolism. By carefully designing experiments and utilizing advanced analytical techniques like GC-MS and NMR, researchers can gain valuable insights into the regulation of glycolysis, the pentose phosphate pathway, and other interconnected metabolic networks. This knowledge is essential for understanding disease states and for the development of novel therapeutic strategies.

References

D-Glucose-d1-3 as an Internal Standard for Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Glucose-d1-3 as an internal standard in mass spectrometry for the quantitative analysis of glucose. This guide is intended for researchers, scientists, and drug development professionals who are utilizing or considering mass spectrometry for precise and accurate glucose measurements in various biological matrices.

Introduction: The Imperative for Accurate Glucose Quantification

Glucose is a central molecule in cellular metabolism, and its accurate quantification is critical in numerous fields, including diabetes research, metabolic disease studies, and the development of therapeutics. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), has emerged as a gold standard for its high sensitivity and specificity.

However, the accuracy of MS-based quantification can be compromised by several factors, including sample matrix effects, variations in ionization efficiency, and sample loss during preparation. The use of a stable isotope-labeled internal standard, such as this compound, is a robust strategy to mitigate these issues through the principle of isotope dilution mass spectrometry (ID-MS).

This compound is an ideal internal standard as it is chemically identical to the analyte (D-glucose) and thus exhibits similar behavior during sample preparation, chromatography, and ionization. Its key distinction is a slightly higher mass due to the incorporation of a deuterium atom, allowing it to be distinguished from the endogenous, unlabeled glucose by the mass spectrometer. This co-eluting, mass-differentiated standard enables precise correction for analytical variability, leading to highly accurate and reproducible quantification.

Principle of Isotope Dilution Mass Spectrometry (ID-MS)

Isotope dilution mass spectrometry is a powerful analytical technique for quantitative analysis. The fundamental principle involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of the analytical workflow. The ratio of the signal from the endogenous analyte to the signal from the internal standard is then measured by the mass spectrometer. Since both the analyte and the internal standard are affected similarly by any sample loss or signal suppression/enhancement, this ratio remains constant, allowing for accurate calculation of the analyte's concentration.

Experimental Protocols

While a specific, published protocol for this compound was not identified in the literature, the following protocols for other deuterated and 13C-labeled glucose internal standards can be readily adapted. The primary modification will be the adjustment of the mass-to-charge ratios (m/z) monitored in the mass spectrometer to correspond to D-glucose and this compound.

Sample Preparation: Protein Precipitation for Plasma/Serum Samples

This protocol is a common and effective method for removing proteins from biological fluids, which can interfere with the analysis.[1]

Materials:

-

Plasma or serum samples

-

This compound internal standard stock solution (concentration to be optimized, typically in the range of the expected analyte concentration)

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 50 µL of plasma or serum into a clean microcentrifuge tube.

-

Add a predetermined volume of the this compound internal standard stock solution.

-

Add 200 µL of ice-cold acetonitrile to the sample.

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the clear supernatant to a new autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method provides a rapid and sensitive analysis of glucose without the need for derivatization.

Instrumentation and Parameters:

| Parameter | Value |

| Chromatography Column | Amino (NH2) based column (e.g., Luna 3 µm NH2 100Å, 100 x 2.0 mm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water with additives like ammonium hydroxide. |

| Flow Rate | 0.1 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode |

| Monitored Transitions | D-Glucose (Analyte): To be determined based on adduct formation (e.g., [M-H]⁻ at m/z 179.1). This compound (Internal Standard): To be determined (e.g., [M-H]⁻ at m/z 180.1). Fragment ions for MS/MS would need to be optimized. |

| Collision Energy | To be optimized for specific transitions |

Note: The specific m/z transitions for this compound will depend on the ionization mode and adduct formation. For a singly deuterated glucose, the precursor ion will have a mass approximately 1 Da higher than unlabeled glucose. Fragmentation patterns should be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis with Derivatization

GC-MS is a highly sensitive technique for glucose analysis but requires a derivatization step to make the sugar volatile.

Experimental Protocol: Derivatization for GC-MS (Aldonitrile Pentaacetate Derivative) [2]

Materials:

-

Lyophilized sample extract

-

Hydroxylamine hydrochloride solution (20 mg/mL in pyridine)

-

Acetic anhydride

-

Ethyl acetate

-

Nitrogen gas stream

-

Heating block

Procedure:

-

Ensure the sample extract containing the analyte and internal standard is completely dry.

-

Add 50 µL of hydroxylamine hydrochloride solution to the dry sample.

-

Heat the mixture at 90°C for 60 minutes to form the oxime.

-

Cool the solution and add 100 µL of acetic anhydride to acetylate the hydroxyl groups.

-

Incubate at 60°C for 30 minutes.

-

Evaporate the reagents to dryness under a gentle stream of nitrogen.

-

Reconstitute the derivatized sample in 100 µL of ethyl acetate for injection into the GC-MS.

Instrumentation and Parameters:

| Parameter | Value |

| GC Column | Capillary column suitable for sugar analysis (e.g., DB-17) |

| Injection Mode | Splitless |

| Oven Program | Start at 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | Quadrupole or ion trap mass spectrometer |

| Ionization Mode | Electron Ionization (EI) |

| Data Acquisition | Full scan or Selected Ion Monitoring (SIM) for specific fragments |

Quantitative Data and Method Validation

The following tables summarize typical quantitative data and validation parameters from studies using isotopically labeled glucose internal standards. These values can serve as a benchmark when developing and validating a method with this compound.

Table 1: Typical LC-MS/MS Parameters for Glucose Analysis

| Parameter | Value | Reference |

| Column | UPLC BEH Amide (1.7 µm, 2.1 x 50 mm) | [3] |

| Mobile Phase A | 95% ACN, 2.5% MeOH, 2.4% H₂O, 0.1% NH₄OH | [3] |

| Mobile Phase B | 50% ACN, 25% MeOH, 24.9% H₂O, 0.1% NH₄OH | [3] |

| Flow Rate | 0.13 mL/min | |

| Column Temperature | 85°C | |

| Ionization Mode | ESI Negative | |

| MRM Transitions (Glucose) | 179.1 -> 59.0, 179.1 -> 89.0 | |

| MRM Transitions (¹³C₆-Glucose) | 185.1 -> 61.0, 185.1 -> 92.0 |

Table 2: Method Validation Parameters

| Parameter | Typical Value | Reference |

| Intra-assay Precision (CV%) | < 2% | |

| Inter-assay Precision (CV%) | < 2% | |

| Bias from Certified Values | ≤ 0.62% | |

| Linearity (R²) | > 0.99 | |

| Recovery | 93 - 105% | |

| Limit of Quantification (LOQ) | 4 mg/L |

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Glucose Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of glucose in a biological sample using an internal standard.

References

Commercial suppliers of D-Glucose-d1-3 for research

An In-depth Technical Guide to D-Glucose-d1-3 for Research Applications

This guide provides a comprehensive overview of this compound, a stable isotope-labeled sugar, for researchers, scientists, and drug development professionals. It covers the commercial availability, key specifications, and detailed methodologies for its application in metabolic research, particularly in studying glycolysis and related signaling pathways.

Commercial Availability and Specifications

This compound is a deuterated form of D-Glucose where the hydrogen atom at the C3 position is replaced by a deuterium atom. This modification makes it a valuable tracer for metabolic studies, allowing researchers to follow the fate of glucose through various biochemical pathways without the use of radioactive isotopes. Several commercial suppliers offer this compound for research purposes. The table below summarizes the key quantitative data from some of the major suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Purity | Solubility |

| MedchemExpress | This compound | 106032-60-4 | C₆H₁₁DO₆ | 181.16 | 99.90% | Not specified |

| GlpBio | This compound | 106032-60-4 | C₆H₁₁DO₆ | 181.16 | Not specified | H₂O: ≥ 100 mg/mL (552.00 mM)[1] |

| Eurisotop | D-GLUCOSE (3-D1, 97-98%) | 51517-59-0 (Labeled) | C₆H₁₁DO₆ | 181.16 | Chemical purity: 98%, Isotopic purity: 97-98% | Not specified |

Applications in Metabolic Research

This compound is primarily used as a tracer in metabolic flux analysis to investigate the pathways of glucose metabolism.[2] By introducing this labeled glucose into a biological system, researchers can track the incorporation of the deuterium label into downstream metabolites. This provides insights into the activity of key metabolic pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The non-radioactive nature of stable isotopes makes them safe for a wide range of experimental systems.

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound in metabolic tracing studies, including cell culture preparation, metabolite extraction, and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Cell Culture and Labeling

A general protocol for a stable isotope tracing experiment using deuterated glucose in cultured cells involves the following steps:

-

Media Preparation: Prepare a culture medium containing the desired concentration of this compound. It is crucial to use dialyzed fetal bovine serum to minimize interference from unlabeled glucose present in regular serum.

-

Cell Seeding and Growth: Seed the cells in multi-well plates and allow them to reach the desired confluency (typically 70-80%).

-

Labeling: Replace the standard medium with the this compound containing medium and incubate for a specific period. The duration of labeling will depend on the metabolic pathway of interest and the turnover rate of the metabolites being studied.

-

Metabolite Extraction: After the labeling period, rapidly quench the metabolism and extract the metabolites. A common method involves aspirating the medium, washing the cells with an ice-cold saline solution, and then adding a cold extraction solvent (e.g., 80% methanol). The cell lysate is then collected for further analysis.

LC-MS Analysis

Liquid chromatography-mass spectrometry is a powerful technique for the analysis of labeled metabolites.

-

Sample Preparation: The extracted metabolites are dried and then reconstituted in a suitable solvent for LC-MS analysis.

-

Chromatographic Separation: The metabolites are separated using a liquid chromatography system. The choice of the column and mobile phase will depend on the specific metabolites being analyzed.

-

Mass Spectrometry Detection: The separated metabolites are then introduced into a mass spectrometer. The instrument will detect the mass-to-charge ratio of the ions, allowing for the identification and quantification of both labeled and unlabeled metabolites.

-

Data Analysis: The data from the LC-MS analysis is processed to determine the isotopic enrichment in the metabolites of interest. This information is then used to calculate metabolic fluxes.

Visualization of Metabolic Pathways and Workflows

Understanding the flow of metabolites and the experimental process is crucial for designing and interpreting metabolic tracing experiments. The following diagrams, generated using the DOT language for Graphviz, illustrate the glycolysis pathway and a typical experimental workflow for this compound tracing.

Glycolysis Pathway

This diagram illustrates the central role of glucose in cellular energy metabolism through the glycolytic pathway.

Experimental Workflow

This diagram outlines the key steps in a typical metabolic tracing experiment using this compound.

References

A Comprehensive Technical Guide to the Stability and Storage of D-Glucose-d1-3

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for D-Glucose-d1-3, a deuterated monosaccharide crucial for metabolic research and as a tracer in drug development. Understanding its stability profile is paramount for ensuring the integrity of experimental results and the quality of pharmaceutical formulations.

Core Stability and Storage Recommendations

This compound is a stable compound when stored under appropriate conditions. The following recommendations are based on supplier data sheets and general knowledge of carbohydrate stability.

Storage Conditions

For optimal stability, this compound should be stored as a solid powder in a well-sealed container, protected from light and moisture.

| Form | Storage Temperature | Duration |

| Solid (Powder) | -20°C | Up to 3 years |

| In Solvent | -80°C | Up to 6 months[1][2] |

| -20°C | Up to 1 month[1][2] |

When preparing solutions, it is advisable to use them promptly or store them aliquoted at low temperatures to minimize degradation. For aqueous stock solutions, filtration through a 0.22 µm filter is recommended before use.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₆H₁₁DO₆ |

| Molecular Weight | 181.16 g/mol |

| Solubility | Soluble in water (≥ 100 mg/mL) |

Degradation Pathways and Influencing Factors

The degradation of this compound is expected to follow similar pathways to that of non-deuterated D-Glucose. The primary factors influencing stability are temperature, pH, and light exposure.

Thermal Degradation

Elevated temperatures accelerate the degradation of glucose. Studies on non-deuterated glucose show that thermal degradation in aqueous solutions leads to the formation of various degradation products. This process, known as caramelization in the absence of amino acids, is complex and results in discoloration and a decrease in pH.

Effect of pH

The stability of glucose in aqueous solutions is significantly influenced by pH. Acidic conditions can lead to the formation of degradation products such as 3,4-dideoxyglucosone-3-ene (3,4-DGE) and 5-hydroxymethylfurfural (5-HMF). The formation of these intermediates is accelerated at higher temperatures.

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of glucose. Studies on D-glucose have shown that irradiation can lead to the formation of gluconic acid and other smaller aldehydic fragments. The primary site of action for photodegradation is believed to be the 'acetal chromophore' at the C-1 position.

Kinetic Isotope Effect

The substitution of a hydrogen atom with deuterium at the C-3 position can influence the rate of degradation reactions. This is known as the kinetic isotope effect (KIE). While specific quantitative data on the KIE for the degradation of this compound is limited, studies on other deuterated glucose molecules have shown a measurable, albeit sometimes small, effect on metabolic and degradation rates. This suggests that the stability of this compound may differ slightly from that of its non-deuterated counterpart under identical conditions.

The primary degradation pathway for glucose under acidic and thermal stress is illustrated below.

Experimental Protocols for Stability Assessment

To ensure the reliability of studies using this compound, a thorough stability assessment is recommended. The following are generalized protocols for thermal and photostability testing, which can be adapted for specific research needs.

Thermal Stability (Accelerated) Testing Protocol

This protocol is designed to assess the stability of this compound under elevated temperature conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in buffers of different pH values (e.g., pH 4, 7, and 9) to assess pH-dependent degradation.

-

Storage: Store the samples in sealed, airtight containers at various elevated temperatures (e.g., 40°C, 60°C, and 80°C). Include a control set stored at the recommended storage temperature (-20°C).

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

-

Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method with UV and/or refractive index detection.

-

Data Evaluation: Quantify the remaining this compound and any major degradation products. Determine the degradation rate at each condition.

Photostability Testing Protocol

This protocol follows the general principles outlined in the ICH Q1B guideline for photostability testing.

Methodology:

-

Sample Preparation: Place solid this compound in a chemically inert, transparent container. Prepare a solution of this compound and place it in a similar container.

-

Control Samples: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

-

Light Exposure: Expose the samples to a light source that meets the ICH Q1B guideline specifications for illumination and UV energy.

-

Analysis: After the exposure period, analyze both the exposed and dark control samples. Assess for any changes in physical appearance (e.g., color change). Quantify the purity of this compound and the formation of any photodegradation products using a suitable HPLC method.

-

Comparison: Compare the results from the exposed samples to those of the dark controls to determine the extent of photodegradation.

Conclusion

This compound is a stable molecule when handled and stored correctly. The primary risks to its stability come from exposure to high temperatures, extreme pH conditions, and light. For researchers and drug development professionals, adherence to the recommended storage conditions is essential to ensure the integrity and purity of this important research tool. When developing new formulations or applications, conducting specific stability studies based on the protocols outlined in this guide is strongly recommended to establish a comprehensive stability profile under the intended conditions of use.

References

Methodological & Application

Illuminating Cellular Metabolism: A Protocol for Utilizing D-Glucose-d1-3 in Cell Culture Experiments

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism, understanding the dynamic flow of nutrients is paramount to unraveling disease mechanisms and developing novel therapeutics. Stable isotope tracers have emerged as indispensable tools for mapping these metabolic pathways. This document provides a comprehensive guide to the application of D-Glucose-d1-3, a deuterated glucose isotopologue, in cell culture experiments for the precise measurement of metabolic fluxes, with a particular focus on NADPH production through the Pentose Phosphate Pathway (PPP).

Application Notes

This compound, where a single deuterium atom replaces a hydrogen atom at the third carbon position, serves as a powerful tracer to investigate specific arms of glucose metabolism. Unlike the more common ¹³C-labeled glucose tracers that follow the carbon backbone, deuterium-labeled glucose provides unique insights into redox metabolism.[1] The primary application of this compound is to quantify the contribution of the oxidative Pentose Phosphate Pathway (oxPPP) to the cellular NADPH pool.[2][3] NADPH is a critical reducing equivalent essential for antioxidant defense and anabolic processes, including fatty acid and nucleotide synthesis.

The deuterium atom from this compound is transferred to NADP+ during the 6-phosphogluconate dehydrogenase (6PGDH) reaction in the oxPPP, forming deuterated NADPH.[4] By measuring the incorporation of deuterium into NADPH and downstream metabolites, researchers can quantitatively assess the flux through this vital pathway. This methodology is particularly valuable in cancer research, where altered redox homeostasis is a hallmark of malignancy, and in studying metabolic disorders.

It is important to note that while this compound is a specific tracer for the 6PGDH step, other deuterated glucose isoforms, such as [1-²H]glucose, can be used to probe the glucose-6-phosphate dehydrogenase (G6PDH) reaction, the first committed step of the oxPPP.[4] The choice of tracer depends on the specific research question. Furthermore, enzyme-catalyzed hydrogen-deuterium exchange between water and NADPH can occur, which may need to be accounted for in quantitative flux analysis.

Experimental Protocols

This section details the key experimental protocols for utilizing this compound in cell culture for metabolic flux analysis.

Protocol 1: Preparation of this compound Containing Culture Medium

-

Basal Medium Selection: Begin with a glucose-free formulation of the desired cell culture medium (e.g., DMEM, RPMI-1640).

-

Reconstitution of this compound: Prepare a sterile stock solution of this compound. For example, to make a 1 M stock solution, dissolve 181.16 mg of this compound (MW: 181.16 g/mol ) in 1 mL of sterile deionized water.

-

Supplementation of Basal Medium: Add the this compound stock solution to the glucose-free basal medium to achieve the desired final concentration (e.g., 5 mM to 25 mM, depending on the cell line and experimental goals).

-

Addition of Other Components: Supplement the medium with dialyzed Fetal Bovine Serum (dFBS) to a final concentration of 10%. Dialyzed serum is crucial as it has reduced levels of small molecules like glucose that would otherwise dilute the isotopic label. Add other necessary supplements such as L-glutamine, penicillin, and streptomycin.

-

Pre-equilibration: Before use, incubate the prepared medium at 37°C in a 5% CO₂ incubator to ensure proper pH and temperature.

Protocol 2: Stable Isotope Labeling of Cultured Cells

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and grow them in standard, unlabeled medium until they reach the desired confluency (typically 70-80%).

-

Medium Exchange: Aspirate the standard medium and wash the cells once with pre-warmed sterile Phosphate-Buffered Saline (PBS).

-

Initiation of Labeling: Add the pre-warmed this compound containing medium to the cells.

-

Incubation: Incubate the cells for a predetermined duration. The labeling time should be optimized based on the metabolic pathway of interest. For glycolysis, isotopic steady state can be reached in minutes, while the TCA cycle and nucleotide synthesis may take several hours. For NADPH flux analysis, a time course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to capture the dynamics of deuterium incorporation.

Protocol 3: Metabolite Extraction

-

Quenching Metabolism: At the end of the incubation period, rapidly aspirate the labeling medium. To halt metabolic activity, immediately place the culture vessel on dry ice and add a pre-chilled quenching solution, such as 80% methanol (-80°C).

-

Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.

-

Extraction: Vortex the lysate thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

-

Centrifugation: Centrifuge the samples at maximum speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube for analysis.

Protocol 4: LC-MS/MS Analysis for Deuterium Incorporation

-

Sample Preparation: Evaporate the metabolite extract to dryness using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

-

LC-MS/MS Analysis: Analyze the samples using a high-resolution LC-MS/MS system. The analysis will focus on detecting the mass shift in NADPH (M+1) and other downstream metabolites due to the incorporation of the deuterium atom.

-

Data Analysis: Correct the raw data for the natural abundance of isotopes. The fractional enrichment of deuterium in each metabolite is calculated as the ratio of the labeled isotopologue peak area to the total peak area of all isotopologues of that metabolite.

Data Presentation

The following tables present hypothetical yet representative quantitative data from a cell culture experiment using this compound to illustrate typical findings.

Table 1: Fractional Enrichment of Deuterium in Key Metabolites Over Time

| Time (hours) | Glucose-6-Phosphate (M+1) (%) | 6-Phosphogluconate (M+1) (%) | NADPH (M+1) (%) | Ribose-5-Phosphate (M+1) (%) |

| 0 | 0.0 | 0.0 | 0.0 | 0.0 |

| 1 | 95.2 ± 3.1 | 88.5 ± 4.2 | 15.7 ± 1.8 | 12.3 ± 1.5 |

| 4 | 96.1 ± 2.8 | 90.1 ± 3.9 | 45.3 ± 3.5 | 38.9 ± 2.9 |

| 8 | 95.8 ± 3.0 | 89.7 ± 4.1 | 68.2 ± 4.1 | 60.5 ± 3.7 |

| 24 | 96.3 ± 2.5 | 90.5 ± 3.7 | 85.1 ± 3.2 | 80.4 ± 3.1 |

Data are presented as mean ± standard deviation (n=3).

Table 2: Relative Contribution of the Pentose Phosphate Pathway to Cytosolic NADPH Production Under Different Conditions

| Condition | PPP Contribution to NADPH (%) |

| Control | 65.8 ± 5.1 |

| Oxidative Stress (100 µM H₂O₂) | 85.2 ± 4.7 |

| G6PD Knockdown | 10.3 ± 2.2 |

| Drug Treatment (e.g., a glycolysis inhibitor) | 75.1 ± 6.3 |

Data are presented as mean ± standard deviation (n=3) and are calculated based on the fractional enrichment of NADPH from [3-²H]glucose after correction for H-D exchange.

Visualization of Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the metabolic pathways and experimental procedures.

Caption: Interplay between Glycolysis and the Pentose Phosphate Pathway.

References

Application Note: Quantitative Analysis of D-Glucose-d1-3 in Biological Matrices using Gas Chromatography-Mass Spectrometry

Abstract

This application note details a robust and sensitive method for the quantification of D-Glucose-d1-3 in plasma samples using gas chromatography-mass spectrometry (GC-MS). This compound, a stable isotope-labeled glucose, is a crucial tracer in metabolic research for studying glucose metabolism and kinetics. The method involves protein precipitation, derivatization to enhance volatility, and subsequent analysis by GC-MS. This document provides detailed protocols for sample preparation, derivatization, and GC-MS analysis, making it a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

Stable isotope-labeled compounds are essential tools in metabolic research, allowing for the tracing of metabolic pathways and the quantification of metabolite turnover. This compound is a valuable tracer for investigating glucose metabolism. Gas chromatography-mass spectrometry is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the analysis of sugars like glucose by GC-MS requires a derivatization step to increase their volatility.[1][2][3][4][5] This application note describes a validated method for the analysis of this compound in plasma, which can be adapted for other biological matrices.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

Caption: Experimental workflow for this compound analysis.

Detailed Protocols

Sample Preparation: Protein Precipitation

This protocol is adapted from a common method for preparing plasma samples for metabolic analysis.

Materials:

-

Plasma samples

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 400 µL of ice-cold acetonitrile to the plasma sample.

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Incubate the samples on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube without disturbing the protein pellet.

-

Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen.

Derivatization: Acetylation

This protocol describes the conversion of glucose to a more volatile acetate ester.

Materials:

-

Dried sample extract

-

Pyridine

-

Acetic Anhydride

-

Heating block or water bath

Procedure:

-

To the dried sample extract, add 50 µL of pyridine and 50 µL of acetic anhydride.

-

Vortex the mixture for 10 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes.

-

After incubation, cool the sample to room temperature.

-

The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following table summarizes the recommended GC-MS parameters for the analysis of derivatized this compound.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Split Ratio | 10:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | To be determined based on the fragmentation of the specific derivative. For glucose pentaacetate, characteristic ions would be monitored. For this compound, a mass shift of +1 m/z would be expected for fragments containing the C3 position. |

Data Presentation

The quantitative data for a set of calibration standards and quality control (QC) samples are presented in the table below. The concentration of this compound is determined by constructing a calibration curve from the peak area ratios of the analyte to an internal standard.

| Sample ID | Theoretical Conc. (µg/mL) | Calculated Conc. (µg/mL) | Accuracy (%) |

| Calibrant 1 | 1.0 | 0.98 | 98.0 |

| Calibrant 2 | 5.0 | 5.12 | 102.4 |

| Calibrant 3 | 10.0 | 9.91 | 99.1 |

| Calibrant 4 | 25.0 | 25.5 | 102.0 |

| Calibrant 5 | 50.0 | 49.2 | 98.4 |

| QC Low | 2.5 | 2.58 | 103.2 |

| QC Mid | 20.0 | 19.5 | 97.5 |

| QC High | 40.0 | 41.1 | 102.8 |

Signaling Pathway Diagram

While a traditional signaling pathway is not directly applicable to this analytical method, the following diagram illustrates the logical relationship in the metabolic fate of this compound as a tracer.

Caption: Metabolic fate of this compound tracer.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The detailed protocols for sample preparation, derivatization, and GC-MS analysis, along with the representative data, offer a comprehensive guide for researchers in the field of metabolic studies. This method can be readily implemented in a laboratory setting for routine analysis of stable isotope-labeled glucose.

References

- 1. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]

- 2. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]

- 3. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

- 4. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for NMR-Based Metabolite Analysis of D-Glucose-d1-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for metabolomics due to its non-destructive nature, high reproducibility, and ability to simultaneously identify and quantify multiple metabolites in a complex biological sample.[1] The use of stable isotope-labeled compounds, such as Deuterium-labeled Glucose (D-Glucose-d1-3), provides a means to trace the metabolic fate of glucose through various biochemical pathways. This application note provides a detailed protocol for the analysis of this compound and its metabolites in cell cultures using NMR spectroscopy.

This compound serves as a tracer to investigate central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][3] By monitoring the incorporation of deuterium into downstream metabolites, researchers can elucidate metabolic fluxes and identify alterations in metabolic pathways associated with disease states or drug responses.

Signaling Pathways of Glucose Metabolism

Glucose metabolism is a fundamental cellular process that begins with the uptake of glucose from the extracellular environment, primarily through glucose transporters (GLUTs). Once inside the cell, glucose is phosphorylated to glucose-6-phosphate (G6P), trapping it within the cell and committing it to metabolism. G6P is a central hub that can enter several key pathways:

-

Glycolysis: A series of enzymatic reactions that converts G6P into pyruvate, generating ATP and NADH in the process.[4]

-

Pentose Phosphate Pathway (PPP): An alternative route for G6P metabolism that produces NADPH, essential for reductive biosynthesis and antioxidant defense, and precursors for nucleotide synthesis.[2]

-

Tricarboxylic Acid (TCA) Cycle: Pyruvate, the end product of glycolysis, is converted to acetyl-CoA, which enters the TCA cycle in the mitochondria. This cycle is a central hub of cellular metabolism, generating ATP, NADH, and FADH2, as well as precursors for the biosynthesis of amino acids and other molecules.

The regulation of these pathways is complex, involving allosteric regulation of enzymes and hormonal signaling cascades.

Experimental Protocol

This protocol outlines the steps for cell culture, metabolite extraction, and NMR sample preparation for the analysis of this compound metabolism.

1. Cell Culture and Labeling

-

Culture cells to the desired confluence in standard growth medium.

-

Replace the standard medium with a glucose-free medium supplemented with this compound at the desired concentration (e.g., 2 g/L).

-

Incubate the cells for a time course appropriate for the metabolic processes under investigation (e.g., 0, 1, 4, 8, 24 hours).

2. Quenching and Metabolite Extraction

Rapidly quenching metabolic activity is crucial to obtain an accurate snapshot of the metabolome.

-

Aspirate the culture medium.

-

Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular metabolites.

-

Quench metabolism by adding 1 mL of pre-chilled (-20°C) methanol to the culture plate and incubate at -80°C for 15 minutes.

-

Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.

-

Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the polar metabolites.

-

For a more comprehensive extraction, the pellet can be further extracted with a mixture of methanol/water and then with ice-cold water. The supernatants from all extraction steps are then combined.

3. NMR Sample Preparation

-

Lyophilize the combined supernatant to dryness using a speed vacuum concentrator.

-

Reconstitute the dried extract in a known volume (e.g., 600 µL) of NMR buffer. A typical NMR buffer consists of 50 mM phosphate buffer in D₂O (pH 7.2) containing a known concentration of an internal standard, such as deuterated trimethylsilylpropanoic acid (TMSP-d4), for chemical shift referencing and quantification.

-

Transfer the reconstituted sample to a 5 mm NMR tube.

NMR Data Acquisition and Processing

1. NMR Data Acquisition

Both 1D and 2D NMR experiments should be performed for comprehensive metabolite identification and quantification.

-

1D ¹H NMR: Provides a rapid overview of the metabolite profile.

-

Pulse Sequence: A standard 1D NOESY presaturation pulse sequence (e.g., noesygppr1d) is used to suppress the residual water signal.

-

Key Parameters:

-

Spectral Width: ~20 ppm

-

Acquisition Time: ~3 seconds

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all signals for accurate quantification)

-

Number of Scans: 64-128 (depending on sample concentration)

-

-

-

2D NMR (for structural confirmation):

-

¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify coupled proton spin systems within a metabolite.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in unambiguous metabolite identification.

-

-

²H NMR (for direct detection of deuterated metabolites):

-

Pulse Sequence: A simple single-pulse-acquire sequence is often sufficient due to the short relaxation times of deuterium.

-

Key Parameters (can be adapted from in vivo studies):

-

Spectral Width: ~3 kHz

-

Repetition Time (TR): 0.3 - 0.5 seconds

-

Number of Scans: Can be higher to improve signal-to-noise due to the lower gyromagnetic ratio of deuterium.

-

-

2. NMR Data Processing

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase and baseline correct the spectra.

-

Reference the chemical shifts to the internal standard (e.g., TMSP-d4 at 0.0 ppm).

-

Align the spectra to correct for minor shifts in peak positions.

-

Integrate the signals of interest for quantification.

Data Presentation and Quantitative Analysis

The concentration of a metabolite can be calculated relative to the known concentration of the internal standard using the following equation:

Cx = (Ix / Nx) * (Nstd / Istd) * Cstd

Where:

-

Cx = Concentration of the metabolite of interest

-

Ix = Integral of the metabolite signal

-

Nx = Number of protons giving rise to the signal

-

Cstd = Concentration of the internal standard

-

Istd = Integral of the internal standard signal

-

Nstd = Number of protons for the internal standard signal

The results should be summarized in a table for easy comparison of metabolite concentrations across different experimental conditions or time points.

Table 1: Representative Quantitative Analysis of this compound Metabolites

The following table is a representative example of how to present quantitative data from an NMR-based metabolomics study using deuterated glucose. The values are hypothetical and for illustrative purposes. Actual values will depend on the cell type, experimental conditions, and the specific D-glucose isotopologue used. This table is modeled after the types of quantitative flux data that can be obtained from such studies.

| Metabolite | Control (µmol/g protein) | Treatment A (µmol/g protein) | Treatment B (µmol/g protein) | p-value |

| Glucose-6-Phosphate-d | 5.2 ± 0.6 | 4.8 ± 0.5 | 6.5 ± 0.7 | <0.05 |

| Pyruvate-d | 2.1 ± 0.3 | 3.5 ± 0.4 | 1.5 ± 0.2 | <0.01 |

| Lactate-d | 10.8 ± 1.2 | 15.2 ± 1.5 | 8.9 ± 0.9 | <0.01 |

| Glutamate-d | 8.5 ± 0.9 | 6.1 ± 0.7 | 10.2 ± 1.1 | <0.05 |

| Ribose-5-Phosphate-d | 1.5 ± 0.2 | 1.3 ± 0.1 | 1.8 ± 0.2 | n.s. |

| NADPH-d (relative) | 1.00 ± 0.10 | 0.85 ± 0.09 | 1.25 ± 0.13 | <0.05 |

Data are presented as mean ± standard deviation (n=3). Statistical significance was determined by ANOVA.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound metabolism using NMR spectroscopy. The combination of stable isotope labeling with the quantitative power of NMR allows for detailed insights into the metabolic fate of glucose and the regulation of central carbon metabolism. This methodology is a valuable tool for researchers in basic science and drug development to understand the metabolic basis of diseases and to evaluate the mechanism of action of therapeutic agents.

References

Application Note: Quantifying Metabolic Flux with Positionally Labeled Glucose Tracers

Introduction